molecular formula C10H21N3OSi2 B101530 n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine CAS No. 18037-10-0

n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine

Cat. No.: B101530
CAS No.: 18037-10-0
M. Wt: 255.46 g/mol
InChI Key: IWEHUWMQLZFGLL-UHFFFAOYSA-N
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Description

n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of trimethylsilyl groups, which are known for their ability to protect functional groups during chemical reactions. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent the hydrolysis of the trimethylsilyl groups. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is used in various scientific research applications, including:

    Chemistry: It is used as a protecting group for amines and alcohols during multi-step synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules, such as nucleoside analogs.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine include other trimethylsilyl-protected pyrimidine derivatives. These compounds share similar chemical properties and are used for similar applications. this compound is unique in its specific structure and the particular functional groups it protects.

Some similar compounds include:

  • 4-Pyridinamine, N-(trimethylsilyl)-
  • 2,4-Diamino-6-(trimethylsilyl)pyrimidine
  • 5-Bromo-2-(trimethylsilyl)pyrimidine

These compounds are used in various chemical synthesis processes and share the protective properties of the trimethylsilyl groups.

Properties

IUPAC Name

N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEHUWMQLZFGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC1=NC(=NC=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884794
Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Molecular Weight

255.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18037-10-0
Record name N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Trimethylsilyl)-2-((trimethylsilyl)oxy)-4-pyrimidinamine
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Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Record name N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
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Record name N-(TRIMETHYLSILYL)-2-((TRIMETHYLSILYL)OXY)-4-PYRIMIDINAMINE
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Q & A

Q1: What is the structural significance of Bis(trimethylsilyl)cytosine in nucleoside synthesis?

A1: Bis(trimethylsilyl)cytosine serves as a protected form of cytosine, a nucleobase found in DNA and RNA. The trimethylsilyl groups protect the reactive amine and hydroxyl groups of cytosine, allowing for selective chemical modifications at other positions of the molecule. [, , ] This protection strategy is crucial in nucleoside synthesis, where the controlled formation of the glycosidic bond between the sugar and the base is essential. [, ] Once the desired modifications are completed, the trimethylsilyl protecting groups can be easily removed under mild conditions to yield the desired nucleoside analog.

Q2: Can you provide specific examples of how Bis(trimethylsilyl)cytosine has been utilized in the synthesis of modified nucleosides?

A3: Bis(trimethylsilyl)cytosine has been employed as a key starting material in synthesizing various modified nucleosides. For instance, researchers successfully used it in the synthesis of 1-(2-Amino-2-deoxy-beta-D-xylofuranosyl)cytosine, a nucleoside analog. [] In another study, it played a vital role in the preparation of 2',3'-dideoxy-2',3'-alpha-methanocytidine. [] These examples showcase the versatility of Bis(trimethylsilyl)cytosine as a protected form of cytosine, enabling the creation of novel nucleosides with potential therapeutic applications.

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